Molecular Mass Differentiation: Isotopic Shift Enables MS-Based Quantitation of L-Idose
L-Idose-13C-3 incorporates a single ¹³C atom at the C-3 position, increasing the monoisotopic molecular mass from 180.16 Da (unlabeled L-idose) to 181.15 Da . This +1 Da mass shift generates a distinct isotopic peak that is fully resolvable from the endogenous unlabeled analyte in mass spectrometry without altering chromatographic retention time [1]. The position-specific labeling at C-3, as opposed to other carbon positions (e.g., L-Idose-13C-1 or L-Idose-13C-2), provides differential tracking capability for metabolic flux studies where specific carbon atoms are followed through enzymatic transformations .
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 181.15 g/mol (C5[13C]H12O6) |
| Comparator Or Baseline | Unlabeled L-Idose: 180.16 g/mol (C6H12O6) |
| Quantified Difference | +0.99 Da (+0.55% mass increase) |
| Conditions | Calculated from molecular formula; applicable to MS detection in SIM/MRM modes |
Why This Matters
This isotopic mass difference enables accurate quantitation of L-idose in complex biological matrices without chromatographic co-elution interference, a capability unavailable with unlabeled L-idose.
- [1] Carl Roth. L-Idose Technical Data Sheet. Molar mass 180.16 g/mol. View Source
